7-Methyl-3-methyluric Acid-d3

Overview

Description

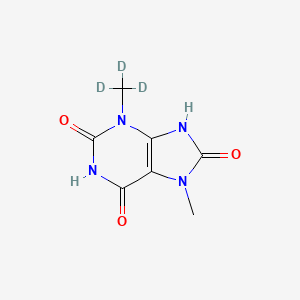

7-Methyl-3-methyluric Acid-d3 is a derivative of uric acid, where the methyl group at the 3-position is replaced with a trideuteromethyl group. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific studies, particularly in the field of metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3-methyluric Acid-d3 typically involves the introduction of a trideuteromethyl group into the uric acid structure. This can be achieved through the following steps:

Starting Material: The synthesis begins with uric acid.

Methylation: The 7-position of uric acid is methylated using a methylating agent such as methyl iodide.

Deuteration: The methyl group at the 3-position is replaced with a trideuteromethyl group using a deuterating agent like deuterated methyl iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Methylation: Large quantities of uric acid are methylated at the 7-position.

Bulk Deuteration: The methyl group at the 3-position is replaced with a trideuteromethyl group using deuterated reagents.

Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3-methyluric Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trideuteromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products:

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Compounds with different functional groups replacing the trideuteromethyl group.

Scientific Research Applications

7-Methyl-3-methyluric Acid-d3 has several scientific research applications:

Metabolic Studies: Used as a labeled compound to trace metabolic pathways and study the metabolism of uric acid derivatives.

Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs that interact with uric acid pathways.

Isotope Labeling: Utilized in isotope labeling studies to investigate biochemical processes.

Analytical Chemistry: Employed as a standard in analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of 7-Methyl-3-methyluric Acid-d3 involves its interaction with metabolic enzymes and pathways related to uric acid. The trideuteromethyl group acts as an isotopic label, allowing researchers to track the compound’s behavior in biological systems. The molecular targets include enzymes involved in uric acid metabolism, and the pathways affected are those related to purine metabolism.

Comparison with Similar Compounds

7-Methyluric Acid: Similar structure but without the trideuteromethyl group.

3-Methyluric Acid: Methyl group at the 3-position but not deuterated.

7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione: Another deuterated derivative with a different substitution pattern.

Uniqueness: 7-Methyl-3-methyluric Acid-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of the trideuteromethyl group allows for more precise and accurate tracking in scientific research compared to non-deuterated analogs.

Biological Activity

7-Methyl-3-methyluric acid-d3 is a deuterated derivative of 7-methyl-3-methyluric acid, a compound belonging to the class of methylated uric acids. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities and metabolic pathways.

Chemical Structure and Properties

- Molecular Formula : C₇H₈D₃N₄O₃

- Molecular Weight : Approximately 185.2 g/mol

- IUPAC Name : this compound

The deuterium labeling in this compound enhances its stability and allows for more precise tracking in biological studies.

The biological activity of this compound is primarily linked to its role as a metabolite in the purine metabolism pathway. It is involved in the breakdown of purines, which are essential components of nucleotides and nucleic acids. The compound may influence various biological processes through its interactions with enzymes involved in nucleotide synthesis and degradation.

Pharmacological Effects

-

Neuroprotective Properties :

- Research indicates that metabolites of caffeine, including derivatives like this compound, can enhance neuroplasticity and have potential protective effects against neurodegenerative conditions. Studies have shown that these compounds may modulate adenosine receptors, influencing neuronal excitability and plasticity .

- Antioxidant Activity :

Case Studies and Research Findings

Several studies have explored the biological activity of methylated uric acids and their derivatives:

- Study on Neuroplasticity : A study published in Frontiers in Neuroscience highlighted that coffee consumption, rich in purine metabolites like this compound, positively affects brain health by promoting neuroplasticity and potentially reducing the risk of cognitive decline with age .

- Antioxidant Screening : A comparative analysis demonstrated that this compound exhibits significant antioxidant activity when tested against standard antioxidants like ascorbic acid. This suggests its potential utility in developing therapeutic agents aimed at combating oxidative stress-related diseases .

Data Tables

Properties

IUPAC Name |

7-methyl-3-(trideuteriomethyl)-9H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLZLHKHNBLLJD-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)N(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849584 | |

| Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383160-11-0 | |

| Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.